molecular formula C12H8ClN7O3S B12601296 4-Chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide CAS No. 918161-77-0

4-Chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide

Cat. No.: B12601296
CAS No.: 918161-77-0
M. Wt: 365.76 g/mol
InChI Key: GNOZIAJSPUDTCM-UHFFFAOYSA-N
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Description

4-Chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound features a sulfonamide group, a chloro substituent, and diazido functionalities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable phenol derivative, followed by sulfonation and subsequent azidation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may target the azido groups, converting them into amines.

    Substitution: The chloro and azido groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Scientific Research Applications

4-Chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The azido groups can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various applications, including bioconjugation and material science .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide: shares similarities with other sulfonamide derivatives and azido-containing compounds.

    Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.

    Azidobenzene: Contains azido groups but lacks the sulfonamide functionality.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo click chemistry reactions and form stable linkages makes it particularly valuable in research and industrial applications .

Properties

CAS No.

918161-77-0

Molecular Formula

C12H8ClN7O3S

Molecular Weight

365.76 g/mol

IUPAC Name

4-chloro-N-(3,5-diazido-4-hydroxyphenyl)benzenesulfonamide

InChI

InChI=1S/C12H8ClN7O3S/c13-7-1-3-9(4-2-7)24(22,23)18-8-5-10(16-19-14)12(21)11(6-8)17-20-15/h1-6,18,21H

InChI Key

GNOZIAJSPUDTCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C(=C2)N=[N+]=[N-])O)N=[N+]=[N-])Cl

Origin of Product

United States

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